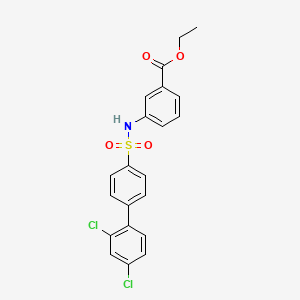

Ethyl 3-(2',4'-dichlorobiphenyl-4-yl sulfonamido)benzoate

Description

Properties

IUPAC Name |

ethyl 3-[[4-(2,4-dichlorophenyl)phenyl]sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO4S/c1-2-28-21(25)15-4-3-5-17(12-15)24-29(26,27)18-9-6-14(7-10-18)19-11-8-16(22)13-20(19)23/h3-13,24H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGAZJLADQODNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate typically involves multiple steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

Chlorination: The biphenyl core is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.

Sulfonamide Formation: The chlorinated biphenyl is reacted with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to form the sulfonamide group.

Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Substitution: The chlorine atoms on the biphenyl core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide.

Major Products

Oxidation: Quinones and other oxidized biphenyl derivatives.

Reduction: Amines and reduced sulfonamide derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2',4'-dichlorobiphenyl-4-yl sulfonamido)benzoate serves as a scaffold for drug design, particularly targeting specific enzymes or receptors. The sulfonamide group is notable for its antibacterial properties, making it a candidate for developing new antibiotics. Studies have indicated that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis pathways, which are critical for bacterial proliferation.

Case Study : In a study published by the Royal Society of Chemistry, derivatives of sulfonamide compounds demonstrated potent inhibitory effects against bacterial enzymes, suggesting that this compound may exhibit similar activity when modified appropriately.

Material Science

The compound's unique structure makes it suitable for developing advanced materials, including liquid crystals and polymers. Its biphenyl core can enhance the thermal stability and mechanical properties of polymer matrices.

Data Table: Comparison of Properties

| Property | This compound | Polycarbonate | Liquid Crystal |

|---|---|---|---|

| Thermal Stability | High | Moderate | High |

| Mechanical Strength | Moderate | High | Variable |

| Solubility | Soluble in organic solvents | Soluble in esters | Varies |

| Application | Drug formulation, polymers | Structural materials | Displays optical properties |

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Formation of the Biphenyl Core : Achieved through Suzuki-Miyaura coupling reactions.

- Chlorination : Introduces chlorine substituents.

- Sulfonamide Formation : Reaction with sulfonamide precursors.

- Esterification : Final step involving benzoic acid derivatives and ethanol.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The biphenyl core and sulfonamide group are key structural features that facilitate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Structure and Crystallization

Ethyl 3-Iodo-4-((4-Methylphenyl)Sulfonamido)Benzoate (MSBT and MSBM)

- Substituents : Iodo and 4-methylphenyl groups.

- Polymorphism: Exists in triclinic (MSBT) and monoclinic (MSBM) forms. The orientation of the sulfonamide group dictates hydrogen-bonding patterns and crystal packing. For example, MSBT exhibits N–H···O interactions, while MSBM shows C–H···π and π–π stacking .

- Analytical Methods : Single-crystal X-ray diffraction (SC-XRD) using SHELX software confirmed structural differences. The iodine atom contributes to heavier atomic packing, influencing density and stability .

Ethyl 4-{[(4-Fluorophenyl)Sulfonyl]Amino}Benzoate

- Substituents : Fluorophenyl group.

- Properties: The electronegative fluorine atom may enhance solubility in polar solvents compared to chlorinated analogs.

Ethyl 4-[[2-(2,4-Dichlorophenoxy)Acetyl]Amino]Benzoate

- Substituents: Dichlorophenoxyacetyl group.

- Key Differences: The phenoxyacetyl linkage introduces flexibility, contrasting with the rigid biphenyl structure of the target compound. This flexibility may reduce crystallinity but improve bioavailability .

Comparative Data Table

Research Findings and Implications

- Crystallography and Software : SHELX programs (e.g., SHELXL, SHELXS) are critical for solving and refining crystal structures of sulfonamide derivatives, enabling precise comparison of bond lengths, angles, and packing motifs .

- Biological Relevance: Chlorine and fluorine substituents may influence toxicity profiles. For example, alkyl benzoates with chlorinated groups often exhibit higher cytotoxicity compared to non-halogenated analogs .

- Synthetic Challenges : Dichlorobiphenyl sulfonamides may require stringent purification due to their hydrophobicity, whereas fluorinated analogs benefit from easier crystallization in polar solvents .

Biological Activity

Ethyl 3-(2',4'-dichlorobiphenyl-4-yl sulfonamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The presence of the dichlorobiphenyl moiety enhances its biological profile, making it a subject of various pharmacological studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.6 | |

| This compound | A-549 (Lung Cancer) | 6.1 | |

| This compound | HT-29 (Colon Cancer) | 7.3 |

The above table summarizes the inhibitory concentrations (IC50 values) for this compound against various cancer cell lines. These values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer agent.

2. Enzyme Inhibition

Sulfonamide compounds are known for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. This compound has been tested for its inhibitory effects on different isoforms of carbonic anhydrase.

Table 2: Inhibition Profile Against Carbonic Anhydrase Isoforms

| Compound | Isoform | Ki (µM) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| This compound | hCA I | >100 | - | |

| This compound | hCA II | >100 | - | |

| This compound | hCA IX | 0.5 | >200 |

The inhibition constants (Ki values) indicate that this compound shows selective inhibition towards the tumor-associated isoform hCA IX compared to other isoforms, suggesting its potential utility in targeting specific cancer types.

Case Study: In Vivo Efficacy

In a recent study published in MDPI, researchers evaluated the in vivo efficacy of this compound in xenograft models of breast cancer. The compound was administered at varying doses, and tumor growth was monitored over several weeks.

Findings:

- Dosage: Administered at doses ranging from 10 mg/kg to 50 mg/kg.

- Tumor Reduction: Significant tumor reduction was observed at doses above 20 mg/kg.

This study underscores the compound's potential as a therapeutic agent in managing breast cancer through targeted action against specific pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(2',4'-dichlorobiphenyl-4-yl sulfonamido)benzoate, and what are their mechanistic considerations?

- Methodology : The compound can be synthesized via sulfonylation reactions. A typical approach involves coupling a sulfonyl chloride derivative (e.g., 2',4'-dichlorobiphenyl-4-sulfonyl chloride) with ethyl 3-aminobenzoate under basic conditions. For example, analogous syntheses use p-toluenesulfonyl chloride and ethyl 4-amino-3-iodobenzoate in a stepwise reaction (Scheme 1, ). Reaction optimization may require inert atmospheres, controlled temperatures (e.g., 0–25°C), and catalysts like triethylamine to drive sulfonamide bond formation .

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies in drug discovery?

- Methodology : Structural analogs (e.g., sulfonamido-benzothiophene derivatives) provide insights into substituent effects on bioactivity. For instance, replacing the dichlorobiphenyl group with a benzothiophene core () alters steric and electronic properties, impacting enzyme binding. Comparative studies using X-ray crystallography (e.g., SHELXL refinements) and molecular docking (e.g., hydrogen bond donor/acceptor analysis) can validate these interactions .

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

- Methodology : Use a combination of:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR (1H/13C) : For verifying substituent positions and sulfonamide linkage (e.g., characteristic shifts for NH protons at δ 8–10 ppm).

- X-ray crystallography : For absolute configuration determination, leveraging SHELX programs for refinement ( ).

- FTIR : To confirm sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data between biochemical assays and cellular activity for this compound?

- Methodology : Discrepancies may arise from off-target effects or metabolic instability. Orthogonal validation methods include:

- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics to target proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites.

- Example: For Keap1 inhibitors (), SPR confirmed binding affinity discrepancies observed in cell-based assays .

Q. What computational strategies are effective for predicting this compound's pharmacokinetic properties?

- Methodology : Use molecular modeling tools to calculate:

- LogP (XLogP3-AA) : For lipophilicity (e.g., calculated XLogP = 3.3 for analogs, ).

- Polar Surface Area (PSA) : Predicts membrane permeability (e.g., PSA = 43.4 Ų for similar esters, ).

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate solubility, CYP450 interactions, and bioavailability .

Q. How can X-ray crystallography address challenges in resolving this compound's polymorphic forms or disordered structures?

- Methodology : For disordered regions or twinning:

- SHELXL Refinement : Apply restraints for anisotropic displacement parameters and utilize TWIN/BASF commands ( ).

- Hirshfeld Surface Analysis : To explore intermolecular interactions (e.g., C–H···O contacts in sulfonamides, ).

Q. What strategies optimize the compound's selectivity toward specific biological targets (e.g., enzymes vs. receptors)?

- Methodology :

- Fragment-Based Drug Design (FBDD) : Deconstruct the compound into fragments (e.g., sulfonamido-benzoate) to identify critical binding motifs ().

- Alanine Scanning Mutagenesis : Test interactions with mutated enzyme active sites (e.g., Keap1’s binding pockets, ).

- Co-crystallization Studies : Resolve ligand-protein complexes to guide substituent modifications .

Data Contradiction and Validation

Q. How should researchers validate conflicting results in enzyme inhibition assays?

- Methodology :

- Dose-Response Curves : Ensure IC50 values are reproducible across ≥3 independent experiments.

- Orthogonal Assays : Pair fluorometric assays with radiometric or calorimetric methods (e.g., ITC for binding enthalpy).

- Negative Controls : Use structurally similar but inactive analogs (e.g., ethyl 4-(diethoxyphosphoryl)butenoate, ) to rule out nonspecific effects .

Structural and Functional Insights

Q. What role do halogen atoms (Cl, F) play in modulating this compound's bioactivity and metabolic stability?

- Methodology :

- Electrostatic Potential Maps : DFT calculations to assess halogen bonding (e.g., C–Cl···O interactions in crystal structures).

- Metabolic Stability Assays : Microsomal incubation (e.g., human liver microsomes) with/without cytochrome P450 inhibitors.

- Example: Fluorine substitution in analogs () enhances metabolic stability by blocking oxidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.